molecular formula C18H19N3O2 B10759791 1-((1R)-1-(Hydroxymethyl)-3-(1-naphthyl)propyl)-1H-imidazole-4-carboxamide

1-((1R)-1-(Hydroxymethyl)-3-(1-naphthyl)propyl)-1H-imidazole-4-carboxamide

Cat. No.: B10759791
M. Wt: 309.4 g/mol
InChI Key: URGFTPMACWKJKU-OAHLLOKOSA-N
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Description

FR230513 is a small molecule with the chemical formula C18H19N3O2. This compound has been studied for its potential as a non-nucleoside adenosine deaminase inhibitor .

Preparation Methods

The synthetic routes and reaction conditions for FR230513 are not extensively documented in publicly available sources. it is known that the compound can be synthesized through a series of organic reactions involving the formation of the naphthalene moiety and subsequent functionalization to introduce the necessary substituents . Industrial production methods for this compound are likely to involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

FR230513 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

FR230513 exerts its effects by inhibiting the enzyme adenosine deaminase. This enzyme is responsible for the deamination of adenosine to inosine, a key step in purine metabolism . By inhibiting adenosine deaminase, FR230513 increases the levels of adenosine, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the binding of FR230513 to the active site of adenosine deaminase, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

FR230513 is unique in its structure and mechanism of action compared to other adenosine deaminase inhibitors. Similar compounds include:

FR230513 stands out due to its non-nucleoside nature and its specific binding interactions with adenosine deaminase .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(2R)-1-hydroxy-4-naphthalen-1-ylbutan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C18H19N3O2/c19-18(23)17-10-21(12-20-17)15(11-22)9-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10,12,15,22H,8-9,11H2,(H2,19,23)/t15-/m1/s1

InChI Key

URGFTPMACWKJKU-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC[C@H](CO)N3C=C(N=C3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(CO)N3C=C(N=C3)C(=O)N

Origin of Product

United States

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